Physicochemical Profile Comparison: 2,3,6- vs 2,4,5-Trifluorobenzyl Chloride
The distinct substitution pattern of 2-(chloromethyl)-1,3,4-trifluorobenzene (2,3,6-isomer) leads to quantifiably different physical properties compared to its regioisomer, 2,4,5-trifluorobenzyl chloride (CAS 243139-71-1). These differences are critical for purification and handling. The boiling point is reported as 169.6°C at 760 mmHg , and density is predicted at 1.391 g/cm³ . In contrast, the 2,4,5-isomer exhibits a significantly higher boiling point of 175°C and a higher density of 1.689 g/cm³ . These differences confirm that the compounds are distinct chemical entities with different physical behavior, necessitating correct selection for reproducible synthetic outcomes.
| Evidence Dimension | Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling point: 169.6°C at 760 mmHg; Density: 1.391 g/cm³ (predicted) |
| Comparator Or Baseline | 2,4,5-Trifluorobenzyl chloride (CAS 243139-71-1): Boiling point: 175°C; Density: 1.689 g/cm³ |
| Quantified Difference | Boiling point difference: -5.4°C; Density difference: -0.298 g/cm³ |
| Conditions | Atmospheric pressure for boiling point; predicted density value for target, unspecified for comparator. |
Why This Matters
These distinct physicochemical properties enable unambiguous analytical identification and inform separation and handling protocols, ensuring the correct isomer is procured and utilized.
